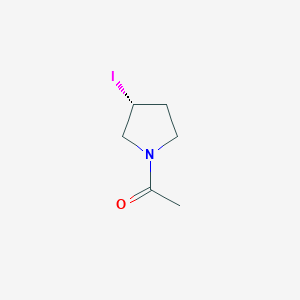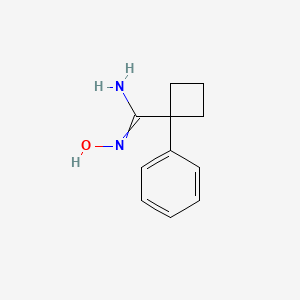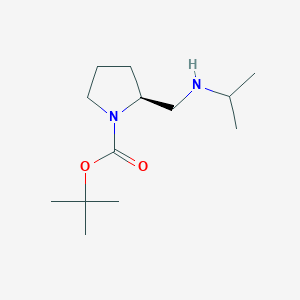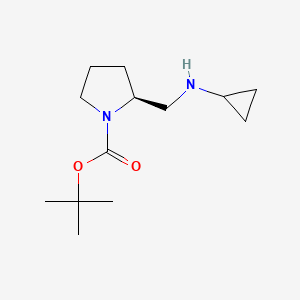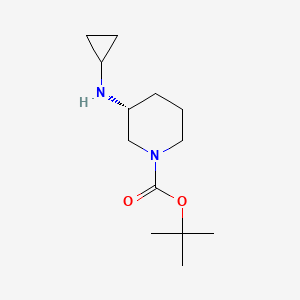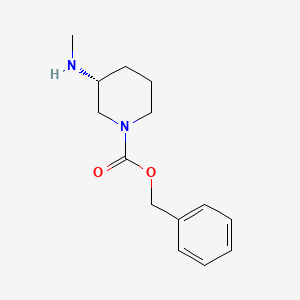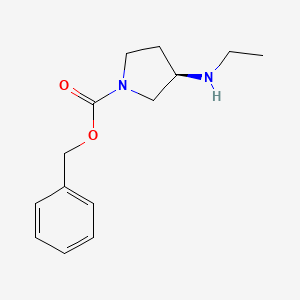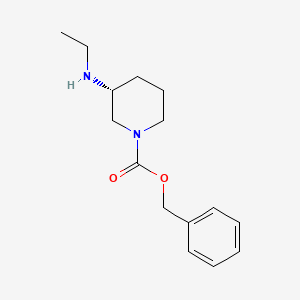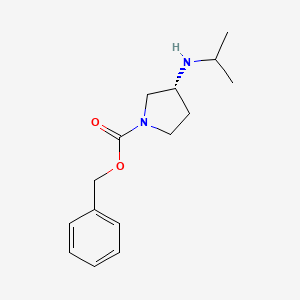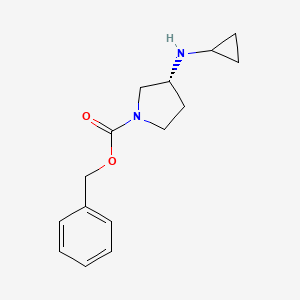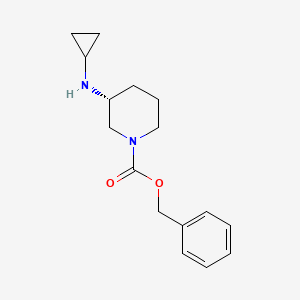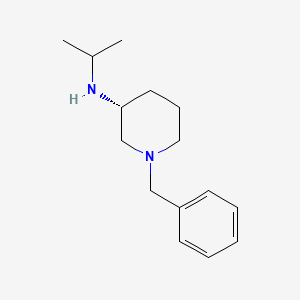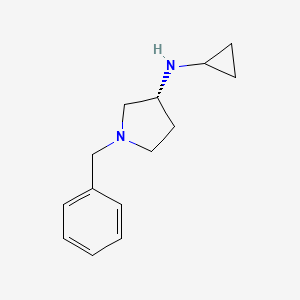
((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine: is a chiral amine compound characterized by a benzyl group attached to a pyrrolidine ring, which is further connected to a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine involves the reductive amination of cyclopropyl ketone with ®-1-benzyl-pyrrolidine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Chiral Resolution: Another approach is to resolve the racemic mixture of 1-benzyl-pyrrolidin-3-yl-cyclopropyl-amine using chiral chromatography or crystallization techniques to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts or biocatalysts can also be employed to achieve enantioselective synthesis on an industrial scale.
化学反応の分析
Types of Reactions:
Oxidation: (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon, platinum
Substitution: Alkyl halides, sulfonates
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Substituted benzyl or cyclopropyl derivatives
科学的研究の応用
Chemistry:
Catalysis: (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine can be used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and aiding in the design of enzyme-targeted drugs.
Industry:
Material Science: (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine is explored for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the context of drug development, it can interact with neurotransmitter receptors, influencing signal transduction and neuronal activity.
類似化合物との比較
((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine: The enantiomer of the compound, differing in its spatial configuration.
1-Benzyl-pyrrolidin-3-yl-amine: Lacks the cyclopropyl group, offering different chemical and biological properties.
Cyclopropylamine: A simpler structure without the pyrrolidine and benzyl groups.
Uniqueness: (®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine is unique due to its chiral nature and the presence of both benzyl and cyclopropyl groups, which confer specific chemical reactivity and biological activity. Its ability to act as a chiral ligand and its potential in drug development distinguish it from other similar compounds.
特性
IUPAC Name |
(3R)-1-benzyl-N-cyclopropylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-14(11-16)15-13-6-7-13/h1-5,13-15H,6-11H2/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTXVNRPINIIHA-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC2CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
